molecular formula C14H17ClN4O B146811 Ethoxazene hydrochloride CAS No. 2313-87-3

Ethoxazene hydrochloride

Cat. No. B146811
CAS RN: 2313-87-3
M. Wt: 292.76 g/mol
InChI Key: IWHXNINOLLNFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxazene hydrochloride is a chemical compound with the molecular formula C14H17ClN4O . It is also known by other names such as 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride, and SQ 2128 .


Molecular Structure Analysis

The molecular structure of Ethoxazene hydrochloride consists of 14 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms forms the unique structure of Ethoxazene hydrochloride.


Physical And Chemical Properties Analysis

Ethoxazene hydrochloride has a molecular weight of 292.76 . It has a density of 1.22g/cm^3, a melting point of 215°C, a boiling point of 478.1°C at 760 mmHg, and a flash point of 243°C . The refractive index is 1.614 .

Scientific Research Applications

Ethoxylation Process and Kinetics

  • Ethoxylation processes involving chloronitrobenzene and potassium ethoxide have been studied, revealing the kinetics and effects of various factors like catalyst amount, agitation speed, and temperature in these reactions. This highlights the role of ethoxylation in creating valuable chemical intermediates (Wang & Rajendran, 2007).

Synthesis and Evaluation of Novel Compounds

  • Research on the synthesis and evaluation of new oxime-phosphazenes, involving reactions with various chlorides, demonstrates the versatility of ethoxazene derivatives in creating compounds with potential biological activities (Koran et al., 2013).

Advanced Material Applications

  • Ethoxazene derivatives have been utilized in high-efficiency OLEDs (Organic Light-Emitting Diodes) as host materials, showing their potential in advanced electronic and photonic applications (Nishimoto et al., 2014).

Biomedical Applications

  • The study of ethoxyphosphazene polymers reveals their sensitivity to hydrolysis, making them candidates for bioerodible polymers in biomedical applications (Nichol et al., 2014).
  • Degradable polyphosphazenes, such as MEEP (poly[bis((methoxyethoxy)ethoxy)phosphazene]), have been synthesized with potential biomedical applications like drug delivery (Abid et al., 2021).

Environmental Remediation

  • Studies on the remediation of ethylbenzene-contaminated soil using surfactant-aided electrokinetic processes demonstrate the application of ethoxazene derivatives in environmental cleanup efforts (Yuan & Weng, 2004).

Development of Novel Materials

  • The synthesis of phosphazene crosslinked hydrogels for controlled drug release and as catalysts for chemical reactions showcases the material science applications of ethoxazene derivatives (Ozay et al., 2016).

Vitamin-Substituted Polymers

  • Novel polyphosphazenes with vitamin substituents have been developed, highlighting their potential in tissue engineering and other biomedical applications (Morozowich et al., 2011).

Fluorescent Particle Engineering

  • The development of fluorescent particles based on polyphosphazenes, including ethoxazene derivatives, for biomedical applications like drug delivery and diagnostic medicine has been explored (Zhang et al., 2007).

Photodegradation Study

  • Research into the stability and photochemical behavior of ethoxyquin in surface waters provides insight into the environmental fate of related ethoxazene compounds (Toure Bintou et al., 2015).

Safety And Hazards

While specific safety and hazard information for Ethoxazene hydrochloride was not found, it’s important to handle all chemical substances with appropriate safety measures. This includes using personal protective equipment and following safe laboratory practices. For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16;/h3-9H,2,15-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHXNINOLLNFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062324
Record name 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Acros Organics MSDS]
Record name Ethoxazene hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14173
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ethoxazene hydrochloride

CAS RN

2313-87-3, 74367-87-6
Record name Ethoxazene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2313-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74367-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxazene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serenium
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etoxazene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXAZENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C90PJN6E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxazene hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethoxazene hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethoxazene hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethoxazene hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethoxazene hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethoxazene hydrochloride

Citations

For This Compound
6
Citations
S SA - 2000 - pesquisa.bvsalud.org
… to prepare ethoxazene hydrochloride solid dispersion using … dissolution data of ethoxazene hydrochloride was carried out… dissolution rate of ethoxazene hydrochloride showed that the …
Number of citations: 0 pesquisa.bvsalud.org
A AGENT - 1999 - Springer
… etoxazene [INN] (ethoxazene hydrochloride; SQ 2128) is a phenazopyridine analogue, a NSAID ANALGESIC. It is also claimed to be an ANTIBACTERIAL, and an azo-dye and acid/…
Number of citations: 0 link.springer.com
LF Greene - Postgraduate Medicine, 1964 - Taylor & Francis
… The use of drugs which color the urine and are euphemistically referred to as bladder sedatives, such as phenazopyridine hydrochloride ( PYRIDIUM®) and ethoxazene hydrochloride (…
Number of citations: 1 www.tandfonline.com
GP Zaloga - Consultant, 1993 - go.gale.com
… False-positive reactions can occur in patients taking a urinary analgesic, either phenazopyridine hydrochloride or ethoxazene hydrochloride. Bilirubin appears in the urine when the …
Number of citations: 2 go.gale.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
MEA PONE
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.